Lornoxicam

COX inhibition pharmacodynamics NSAID potency

Lornoxicam (chlortenoxicam) is the most potent balanced COX-1/COX-2 inhibitor in the oxicam class (IC₅₀: COX-1 5 nM, COX-2 8 nM), offering a uniquely short elimination half-life of 3–5 hours versus piroxicam (30–60 h). Its 90–100% oral bioavailability and morphine-equivalent analgesia make it a leading non-opioid candidate for postoperative pain R&D. The low aqueous solubility (0.0104 mg/mL) positions it as a validated BCS Class II model for formulation development. Researchers should procure high-purity reference standards for reproducible pharmacology and solubility-enhancement studies.

Molecular Formula C13H10ClN3O4S2
Molecular Weight 371.8 g/mol
CAS No. 70374-27-5
Cat. No. B608637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLornoxicam
CAS70374-27-5
SynonymsLornoxicam; 
Molecular FormulaC13H10ClN3O4S2
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
InChIKeyWLHQHAUOOXYABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility15.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lornoxicam (CAS 70374-27-5) Procurement Guide: Product Profile and Physicochemical Identity


Lornoxicam (chlortenoxicam) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by a thienothiazine core structure (C₁₃H₁₀ClN₃O₄S₂, MW 371.8 g/mol) [1]. It functions as a balanced, non-selective cyclooxygenase (COX) inhibitor with demonstrated analgesic, anti-inflammatory, and antipyretic properties [2]. Unlike other oxicams, lornoxicam is distinguished by a relatively short elimination half-life (3–5 hours), high oral bioavailability (90–100%), and extensive plasma protein binding (99%) [3]. Its low aqueous solubility under acidic conditions (0.0056 mg/mL at pH 1.2) presents distinct formulation challenges that differentiate its product offerings [4].

Lornoxicam Comparative Selection: Why Oxicam Class Analogs Cannot Be Directly Substituted


Within the oxicam class, lornoxicam exhibits distinct pharmacological and physicochemical properties that preclude simple substitution with analogs such as tenoxicam, piroxicam, or meloxicam. The most critical differentiator is its short elimination half-life (3–5 hours) compared with the prolonged half-lives of other oxicams (e.g., piroxicam 30–60 hours; tenoxicam 60–75 hours), which fundamentally alters accumulation risk and dosing frequency [1]. Furthermore, lornoxicam demonstrates substantially higher potency in COX inhibition (IC₅₀: COX-1 5 nM, COX-2 8 nM) than tenoxicam and piroxicam [2]. Substitution without accounting for these parameters introduces significant risks of either under-dosing (compromised efficacy) or accumulation-related toxicity. The following quantitative evidence establishes exactly where lornoxicam diverges from its closest comparators.

Lornoxicam Technical Differentiation: Quantified Comparative Performance Against Analogs


COX-1/COX-2 Inhibitory Potency: Lornoxicam vs. Tenoxicam and Piroxicam in Intact Human Cells

Lornoxicam demonstrates the lowest IC₅₀ values among a large panel of NSAIDs tested in intact human cells, exhibiting a balanced inhibition profile of COX-1 (0.005 μM) and COX-2 (0.008 μM) [1]. Comparative in vitro experiments established that lornoxicam is more than 100-fold more potent than tenoxicam in inhibiting prostaglandin D₂ formation in rat polymorphonuclear leukocytes, and approximately 40-fold more potent than piroxicam in cyclooxygenase inhibition [2].

COX inhibition pharmacodynamics NSAID potency

Elimination Half-Life: Lornoxicam vs. Piroxicam and Tenoxicam

Lornoxicam exhibits a mean terminal elimination half-life of 3–5 hours in healthy volunteers, which is markedly shorter than other oxicam-class NSAIDs [1]. In direct comparison, piroxicam has a half-life of 30–60 hours, and tenoxicam ranges from 60–75 hours [2]. This short half-life eliminates enterohepatic recirculation and reduces the risk of drug accumulation, which has been associated with improved gastrointestinal tolerability [3].

pharmacokinetics drug accumulation half-life

Gastrointestinal Tolerability: Endoscopic Gastroduodenal Injury Score Lornoxicam vs. Naproxen

In a comparative study in healthy volunteers, lornoxicam 16 mg/day induced significantly less endoscopically verified gastroduodenal injury than naproxen 1000 mg/day [1]. Additionally, lornoxicam 8 mg/day tended to cause less fecal blood loss than indomethacin 100 mg/day, and administration of lornoxicam 4 mg twice daily for 2 weeks did not increase serum pepsinogen I levels (an index of gastric mucosal status) [2].

gastrointestinal safety endoscopy tolerability

Morphine-Sparing Effect: Lornoxicam vs. Tenoxicam in Postoperative Analgesia

In a prospective randomized trial comparing preoperative lornoxicam 16 mg versus tenoxicam in patients undergoing laparoscopic cholecystectomy, lornoxicam significantly prolonged the time to first morphine demand (p < 0.05) and reduced total postoperative morphine consumption [1]. The study concluded that lornoxicam provides superior opioid-sparing effects compared to tenoxicam when used as part of a multimodal analgesic regimen [2].

postoperative pain opioid-sparing multimodal analgesia

Analgesic Efficacy in Dental Extraction Model: Lornoxicam vs. Tenoxicam

In the human dental extraction model, lornoxicam produced dose-related analgesia and demonstrated approximately 10-fold greater analgesic activity than tenoxicam in the acetylcholine-induced writhing test in mice [1]. In comparative studies, oral lornoxicam 8 mg was shown to be as effective as 10 mg morphine in relieving pain after oral surgery, while exhibiting a more favorable tolerability profile [2].

analgesic potency dental pain acute pain model

Lornoxicam Optimal Use Scenarios: Research and Industrial Applications Guided by Quantitative Evidence


Acute Postoperative Pain Management Requiring Rapid Onset and Short Duration of Action

Lornoxicam's 3–5 hour elimination half-life and high oral bioavailability (90–100%) make it particularly suitable for acute postoperative pain management where prolonged drug accumulation is undesirable [1]. The short half-life, combined with demonstrated analgesic equivalence to opioids such as morphine (8 mg lornoxicam ≈ 10 mg morphine), positions lornoxicam as a viable non-opioid alternative for multimodal analgesia protocols [2]. Procurement for perioperative use should prioritize immediate-release tablet or parenteral formulations.

NSAID Therapy in Elderly or Renally Compromised Populations Requiring Reduced Accumulation Risk

The markedly shorter half-life of lornoxicam (3–5 hours) compared to other oxicams such as piroxicam (30–60 hours) reduces the risk of drug accumulation, which is clinically relevant in elderly patients or those with mild renal impairment [1]. Additionally, lornoxicam's metabolism proceeds exclusively via CYP2C9 to 5'-hydroxy-lornoxicam without enterohepatic recirculation, further minimizing accumulation potential [2]. Selection of lornoxicam over longer-acting oxicams is supported for these vulnerable populations.

Research Studies Investigating Balanced COX-1/COX-2 Inhibition with High Target Potency

For in vitro and in vivo research requiring a balanced, non-selective COX inhibitor with the highest potency among oxicams, lornoxicam (COX-1 IC₅₀ = 5 nM; COX-2 IC₅₀ = 8 nM) represents the most potent option [1]. Its >100-fold greater potency than tenoxicam and ~40-fold greater potency than piroxicam enables lower effective concentrations in experimental systems, reducing potential off-target effects [2]. Researchers should procure high-purity reference standards (≥99% purity) for reproducible in vitro pharmacology studies.

Formulation Development for Poorly Soluble Weakly Acidic Drugs

Lornoxicam's extremely low solubility under acidic conditions (0.0056 mg/mL at pH 1.2; 0.0104 mg/mL in water) presents a validated model compound for developing solubility enhancement technologies such as liquisolid compacts, fast-dissolving tablets, and nano-sized formulations [1]. Patented fast-dissolving compositions utilizing alkalinizers and organic acids have been specifically developed to address lornoxicam's dissolution limitations [2]. Industrial formulation scientists may select lornoxicam as a challenging BCS Class II model drug for proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lornoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.